molecular formula C9H17NO3 B3280172 1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone CAS No. 70979-23-6

1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone

Cat. No. B3280172
CAS RN: 70979-23-6
M. Wt: 187.24 g/mol
InChI Key: NJCJXKIBQLPVPM-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone, also known by its chemical structure C14H19NO3, is a compound with intriguing pharmacological properties. Its systematic IUPAC name is 4-[2-(1-Piperidinyl)ethoxy]benzoic acid . This compound exhibits a fascinating combination of a piperidine ring, an ethoxy group, and a benzoic acid moiety.

properties

IUPAC Name

1-[4-(2-hydroxyethoxy)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(12)10-4-2-9(3-5-10)13-7-6-11/h9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCJXKIBQLPVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Acetyl-4-(2,2-diethoxyethoxy)piperidine (12 g.) in 0.5 N hydrochloric acid (50 ml.) was stirred at room temperature overnight. The solution was saturated with sodium chloride and extracted several times with chloroform (total 500 mls.). The chloroform extract was dried (Na2SO4) and the solvent evaporated in vacuo and with a bath temperature below 30° C. The resultant intermediate aldehyde (9.8 g.) was reduced immediately with sodium borohydride (0.75 g.) in ethanol (75 ml.), at pH 6. After stirring for 3 hours at room temperature reduction was complete. Water was then added to the stirred solution and the organic solvent evaporated in vacuo. The residue was taken up in water (30 ml.), extracted with chloroform (10×30 ml.), the combined chloroform extracts dried (Na2SO4) and the solvent evaporated in vacuo. The residue was taken up in water (70 ml.) and washed with petroleum ether (2×10 ml.). The aqueous phase was concentrated to give N-acetyl-4-(2-hydroxyethoxy)piperidine (6.9 g.) characterized spectroscopically. A sample was distilled and had a b.p. of 139°-140° C./0.3 mm.
Name
N-Acetyl-4-(2,2-diethoxyethoxy)piperidine
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone
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1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone
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1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone
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1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone
Reactant of Route 6
1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone

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